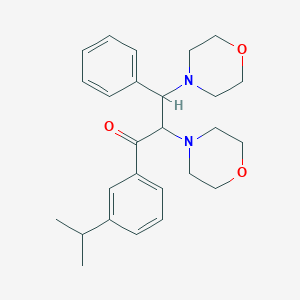
2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one is a complex organic compound known for its unique structural properties. It features a combination of morpholine rings, phenyl groups, and a propanone backbone, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of morpholine with phenyl-substituted ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and advanced purification methods, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimorpholin-4-yl-3-phenyl-1-(4-propoxyphenyl)propan-1-one
- 2,3-Dimorpholin-4-yl-3-phenyl-1-(2,4,6-trimethylphenyl)propan-1-one
- 2,3-Dimorpholin-4-yl-1,3-diphenyl-propan-1-one
Uniqueness
2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its combination of morpholine rings and phenyl groups provides distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Número CAS |
6316-93-4 |
|---|---|
Fórmula molecular |
C26H34N2O3 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
2,3-dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C26H34N2O3/c1-20(2)22-9-6-10-23(19-22)26(29)25(28-13-17-31-18-14-28)24(21-7-4-3-5-8-21)27-11-15-30-16-12-27/h3-10,19-20,24-25H,11-18H2,1-2H3 |
Clave InChI |
PDKHDYYCCPDKCB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



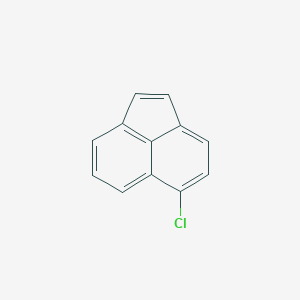
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)

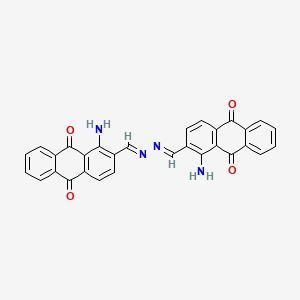
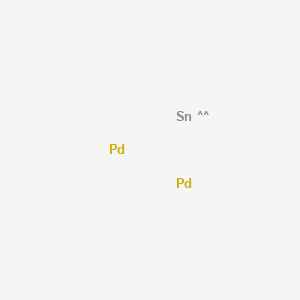
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
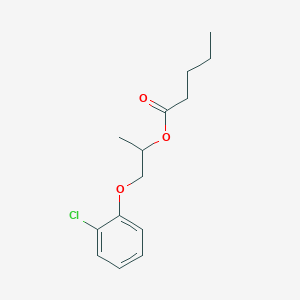
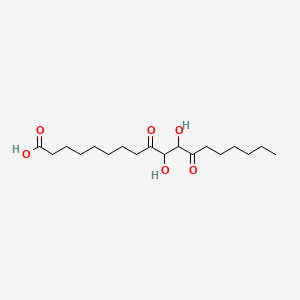
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
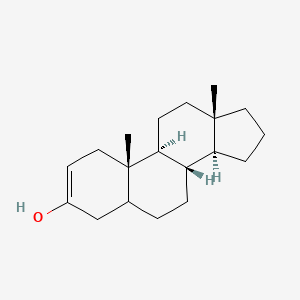
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)

